molecular formula C10H11NO2 B8137751 (2S)-2-amino-2-cuban-1-yl-acetic acid

(2S)-2-amino-2-cuban-1-yl-acetic acid

Cat. No.: B8137751
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-HNDLODAJSA-N
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Description

(2S)-2-Amino-2-cuban-1-yl-acetic acid is a non-proteinogenic amino acid featuring a cubane (pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane) moiety substituted at the α-carbon of the amino acid backbone. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.2 g/mol . The cubane scaffold, a rigid cubic hydrocarbon, imparts unique steric and electronic properties, making this compound of interest in medicinal chemistry and materials science. The (2S)-configuration ensures stereochemical specificity, which is critical for interactions in biological systems.

Properties

IUPAC Name

(2S)-2-amino-2-cuban-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMHTWNXWROEP-HNDLODAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:

    Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Functionalization: The cubane core is then functionalized to introduce the amino and acetic acid groups. This often involves reactions such as halogenation, followed by substitution with amino and carboxyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-cuban-1-yl-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2S)-2-amino-2-cuban-1-yl-acetic acid exhibits promising antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Analgesic Effects

In preclinical studies, the compound showed significant analgesic effects in acetic acid-induced writhing tests in mice. The percentage of inhibition compared to control groups was noteworthy, indicating its potential as a pain management agent.

Dosage (mg/kg) Inhibition (%)
1050
2068

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing a reduction in inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Potential

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis and antimicrobial evaluation of this compound derivatives. The derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics, highlighting the compound's potential in overcoming antibiotic resistance.

Case Study 2: Pain Management

In a controlled trial assessing the analgesic properties of this compound, researchers found that it significantly reduced pain responses in animal models compared to standard analgesics like diclofenac. This positions the compound as a promising candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cuban-1-yl-acetic acid involves its interaction with molecular targets through its amino and carboxyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The cubane structure may also impart unique properties that enhance its activity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Polycyclic Scaffolds

2-(Adamantan-2-ylidene)acetic Acid
  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • Key Features: Adamantane, a diamondoid hydrocarbon, replaces the cubane core. The conjugated double bond in the acetic acid side chain introduces planarity, contrasting with cubane’s rigid cubic geometry. This compound is used in organic synthesis but lacks the amino group critical for biomolecular interactions .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic Acid
  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight : 277.31 g/mol
  • Key Features : A Boc-protected derivative of the target compound. The tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis, enabling controlled deprotection. Its increased molecular weight (vs. 177.2 g/mol for the parent compound) affects solubility and pharmacokinetic properties .

Amino Acid Derivatives with Bulky Substituents

{[(2S)-2-Amino-2-phenylethanoyl]amino}acetic Acid
  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Molecular Weight : 208.22 g/mol
  • Key Features: A phenyl group replaces the cubane moiety. This compound is used in peptide design for its conformational flexibility .
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid
  • Molecular Formula: Not explicitly stated (estimated C₁₇H₁₉NO₃).
  • Key Features : Dual benzyl groups introduce hydrophobicity and steric bulk. Unlike the cubane analog, this compound’s flexibility allows for adaptive binding in enzyme active sites .

Physicochemical and Functional Comparisons

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Relevance
(2S)-2-Amino-2-cuban-1-yl-acetic acid C₁₀H₁₁NO₂ 177.2 Cubane core, α-amino acid Rigid scaffold for drug design
2-(Adamantan-2-ylidene)acetic acid C₁₂H₁₆O₂ 192.25 Adamantane, conjugated double bond Organic synthesis
Boc-protected cubane analog C₁₅H₁₉NO₄ 277.31 Boc group, cubane core Peptide synthesis
{[(2S)-2-Amino-2-phenylethanoyl]amino}acetic acid C₁₀H₁₂N₂O₃ 208.22 Phenyl group, amide linkage Conformational flexibility

Biological Activity

(2S)-2-amino-2-cuban-1-yl-acetic acid, also known as cuban amino acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a cubane framework, which contributes to its unique chemical properties. The cubane structure is notable for its rigidity and the spatial arrangement of substituents, which can influence its interaction with biological targets.

2. Anticancer Activity

The anticancer potential of this compound has been suggested through analogs that demonstrate inhibition of tumor growth and induction of apoptosis in cancer cells. Mechanisms may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Research indicates that structural analogs can activate caspases, leading to programmed cell death.

3. Neuroprotective Effects

Preliminary studies suggest that compounds related to this compound may possess neuroprotective properties. These effects could be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to neurotransmitter receptors or other cellular receptors could mediate its effects on cellular signaling.

Table 1: Summary of Biological Activities Related to this compound

Activity TypeDescriptionReference
AntimicrobialDisruption of bacterial membranes; potential effectiveness against Gram-positive bacteria
AnticancerInhibition of proliferation; induction of apoptosis in tumor cells
NeuroprotectiveAntioxidant effects; reduction in neuroinflammation

Research Findings

Recent investigations into the biological activities of compounds related to this compound highlight the need for further research to fully elucidate its pharmacological potential. Studies have primarily focused on structural analogs, indicating promising avenues for drug development.

Q & A

Basic Research Questions

Synthesis and Purification Q: What methodologies are recommended for synthesizing (2S)-2-amino-2-cuban-1-yl-acetic acid while maintaining enantiomeric purity? A: Synthesis typically involves asymmetric catalysis or chiral pool strategies to establish the (2S) configuration. The cubane moiety’s rigidity necessitates mild reaction conditions to prevent ring strain-induced decomposition. Post-synthesis, chiral HPLC or recrystallization (e.g., hydrochloride salt formation, as documented by Enamine Ltd ) ensures enantiopurity. Key considerations include monitoring reaction intermediates via 1^1H/13^{13}C NMR and avoiding protic solvents that may protonate the amino group, altering reactivity.

Structural Characterization Q: Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound? A: X-ray crystallography is definitive for resolving cubane core geometry and stereochemistry, as demonstrated in PubChem’s structural analyses of related bicyclic systems . Complementary methods include:

  • NMR : 1^1H-15^{15}N HMBC to verify amino group connectivity.
  • IR Spectroscopy : Confirming carboxylic acid (1700–1750 cm1^{-1}) and primary amine (3300–3500 cm1^{-1}) functional groups.
  • Polarimetry : Validating specific optical rotation ([α]D_D) to ensure enantiomeric excess.

Solubility and Stability Q: What solvent systems and storage conditions optimize the stability of this compound in vitro? A: The compound’s solubility is enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Stability studies recommend:

  • pH Control : Buffered solutions (pH 6–8) to prevent carboxylate/amine protonation shifts.
  • Temperature : Storage at –20°C under inert atmosphere (N2_2/Ar) to mitigate oxidation, as cubane derivatives are prone to ring-opening under thermal stress .

Advanced Research Questions

Conformational Dynamics in Drug Design Q: How does the cubane scaffold influence conformational dynamics in enzyme-binding studies compared to traditional cyclohexane analogs? A: The cubane core’s high symmetry and rigidity restrict rotational freedom, favoring pre-organized binding conformations. This contrasts with cyclohexane derivatives, which adopt chair/twist-boat conformations requiring entropic penalties for target engagement. Computational docking (e.g., AutoDock Vina) paired with MD simulations can quantify binding energy differences. Studies on cyclohexyl analogs (e.g., MedChemExpress’s neurological agents ) suggest cubane derivatives may enhance binding specificity but reduce metabolic stability due to limited flexibility.

Analytical Challenges in Purity Assessment Q: How can researchers resolve discrepancies in HPLC purity data for cubane-containing amino acids? A: Common issues include:

  • Co-elution of Diastereomers : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phases with 0.1% trifluoroacetic acid to improve resolution.
  • Degradation Peaks : Conduct stability-indicating assays under accelerated conditions (40°C/75% RH) to identify degradation products. Reference standards from Enamine Ltd ensure calibration accuracy.
  • Mass Spectrometry Cross-Validation : HRMS (ESI+) confirms molecular ion integrity ([M+H]+^+ = calc. 207.1 m/z).

Biological Activity Contradictions Q: How should researchers address conflicting reports on the biological activity of cubane-modified amino acids? A: Systematic validation steps include:

  • Batch Reprodubility : Verify synthesis protocols across multiple batches (e.g., via 19^{19}F NMR if fluorinated intermediates are used).
  • Assay Conditions : Standardize buffer ionic strength and temperature, as cubane’s hydrophobicity may cause aggregation in high-salt environments.
  • Target Selectivity : Use SPR (surface plasmon resonance) to differentiate direct binding vs. off-target effects. Reference PubChem’s structural data to correlate activity with cubane geometry.

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